![molecular formula C27H26N2O5S B2528096 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902278-48-2](/img/structure/B2528096.png)
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Description
The compound “2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the linear formula C26H25N3O3S . It is also known as N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its linear formula C26H25N3O3S . It contains a quinolinyl group, a sulfonyl group, and an acetamide group, all of which can contribute to its chemical properties and reactivity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 459.571 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
Xenobiotic Metabolism in Neurological Diseases
Research has highlighted the importance of xenobiotic metabolism in the context of neurological diseases such as Parkinson's and Alzheimer's. Compounds like acetaminophen (paracetamol) have been studied for their metabolic pathways, which involve detoxication processes critical in managing these diseases. Understanding the metabolic pathways of such compounds can offer insights into potential therapeutic targets and the development of new treatments for neurological conditions (Steventon, Heafield, Waring, & Williams, 1989); (Steventon, Heafield, Sturman, Waring, & Williams, 1990).
Pharmacokinetics and Drug Metabolism
Studies on compounds like almorexant and their metabolism in humans are crucial for understanding how drugs are absorbed, metabolized, and eliminated from the body. This knowledge is instrumental in drug development, optimizing dosing regimens, and minimizing adverse effects. Research in this area contributes to safer and more effective use of medications (Dingemanse, Hoever, Hoch, Treiber, Wagner-Redeker, Miraval, Hopfgartner, & Shakeri-Nejad, 2013).
Impact of Xenobiotics on Hormonal Homeostasis
The metabolism of widely used medications like acetaminophen (paracetamol) and their impact on hormonal pathways is a significant area of study. Understanding how these substances modify the sulfation of sex hormones can inform on their broader impacts on health, particularly concerning hormonal balance and reproductive health (Cohen, Cirulli, Mitchell, Jonsson, Yu, Shah, Spector, Guo, Venter, & Telenti, 2018).
Environmental Contaminants and Human Health
The detection and quantification of environmental contaminants like nonylphenol and octylphenol in human tissues provide critical insights into the exposure levels and potential health risks of these endocrine-disrupting chemicals. Such research is foundational for developing regulatory policies and reducing human exposure to harmful substances (Lopez-Espinosa, Freire, Arrebola, Navea, Taoufiki, Fernandez, Ballesteros, Prada, & Olea, 2009).
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-12-10-20(11-13-21)28-26(30)17-29-16-25(27(31)23-7-5-6-8-24(23)29)35(32,33)22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSKTVFSCJONRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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